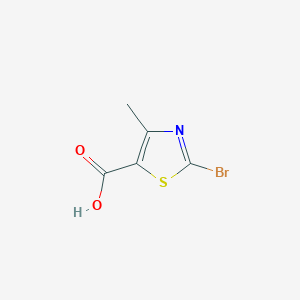

2-Bromo-4-methylthiazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSQZHBSTZZNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384969 | |

| Record name | 2-Bromo-4-methylthiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40003-41-6 | |

| Record name | 2-Bromo-4-methylthiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methylthiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Bromo-4-methylthiazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a three-step process commencing with the formation of a key thiazole intermediate, followed by a Sandmeyer reaction and subsequent hydrolysis. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the chemical transformations.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from readily available commercial reagents. The overall strategy is depicted in the workflow diagram below. The initial step involves the Hantzsch thiazole synthesis to construct the core heterocyclic ring system, yielding ethyl 2-amino-4-methylthiazole-5-carboxylate. This intermediate is then subjected to a Sandmeyer reaction to replace the amino group with a bromine atom. The final step is the hydrolysis of the ethyl ester to afford the desired carboxylic acid.

In-Depth Technical Guide: Physicochemical Properties of 2-Bromo-4-methylthiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-4-methylthiazole-5-carboxylic acid (CAS No: 40003-41-6), a vital heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] This document presents key data, outlines experimental protocols for property determination, and visualizes relevant workflows to support research and development activities.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for predicting its behavior in biological systems and for designing synthetic routes and formulation strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrNO₂S | [2][3][4] |

| Molecular Weight | 222.06 g/mol | [2][3][5] |

| IUPAC Name | 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid | [2] |

| Appearance | White to light yellow/orange powder or crystal | [1][5] |

| Melting Point | 153 - 158 °C (with decomposition) | [1][5] |

| LogP (XLogP3-AA) | 2.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2][4] |

| Hydrogen Bond Acceptor Count | 3 - 4 | [2][4] |

| Solubility | Soluble in Methanol | [5] |

| Purity | Typically ≥95% - 98% | [1][3][5] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard protocols that can be employed.

Determination of Melting Point (Thiele Tube Method)

The melting point is a critical indicator of purity.

Apparatus:

-

Thiele tube

-

High-temperature resistant oil (e.g., mineral oil, silicone oil)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Bunsen burner or heating mantle

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into the bottom of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The Thiele tube is filled with oil to a level above the top arm. The capillary tube is attached to the thermometer, ensuring the sample is aligned with the thermometer bulb.

-

Heating: The apparatus is gently heated at the side arm of the Thiele tube. The convection currents of the oil ensure uniform temperature distribution.[6]

-

Observation: The temperature is recorded at which the sample first begins to melt (the solid pulls away from the capillary walls) and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Decomposition: As this compound decomposes upon melting, observation of gas evolution or charring should be noted.[5]

Determination of Solubility (Qualitative)

This protocol determines the solubility of the compound in a specific solvent, such as methanol.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Spatula

-

Solvent (e.g., Methanol)

-

Sample of this compound

Procedure:

-

Solvent Addition: Add approximately 1 mL of the selected solvent (Methanol) to a clean test tube.

-

Solute Addition: Add a small, pre-weighed amount (e.g., 10 mg) of the compound to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution. If the solid has completely disappeared, it is considered soluble. If solid remains, the compound has limited or no solubility under these conditions. The process can be repeated with increasing amounts of solute to estimate the solubility limit.

Determination of Octanol-Water Partition Coefficient (LogP) - Shake-Flask Method

LogP is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.[7][8]

Apparatus:

-

Separatory funnel

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC

-

Sample of this compound

Procedure:

-

Preparation: A known concentration of the compound is dissolved in either water or n-octanol.

-

Partitioning: Equal volumes of the n-octanol and water phases are added to a separatory funnel. The solution containing the compound is added, and the funnel is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two immiscible layers.

-

Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase (aqueous and organic) is determined using an appropriate analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental and logical processes.

Caption: Workflow for Melting Point Determination.

Caption: Generalized Synthetic Pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 40003-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

An In-depth Technical Guide to 2-Bromo-4-methylthiazole-5-carboxylic acid (CAS: 40003-41-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methylthiazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its thiazole core is a prevalent scaffold in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a precursor in the development of novel therapeutics. Detailed experimental protocols, data presentation, and a discussion of relevant biological pathways are included to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to light yellow or orange powder or crystal.[1] It is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position of the thiazole ring. This substitution pattern provides a versatile platform for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 40003-41-6 | [1][2] |

| Molecular Formula | C₅H₄BrNO₂S | [1] |

| Molecular Weight | 222.06 g/mol | [1][2] |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Melting Point | 153-158 °C (decomposes) | [1][2] |

| Purity | ≥95% | |

| Storage | Store at room temperature or under inert atmosphere at 2-8°C. | [1] |

| SMILES | Cc1nc(Br)sc1C(O)=O | [2] |

| InChI | 1S/C5H4BrNO2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9) | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, often employing the Hantzsch thiazole synthesis as a key step. The following is a representative experimental protocol for its preparation.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This initial step involves the formation of the thiazole ring, a common strategy in the synthesis of thiazole derivatives.

-

Materials: Ethyl acetoacetate, Thiourea, N-Bromosuccinimide (NBS), Ethanol, Dichloromethane.

-

Procedure:

-

To a solution of ethyl acetoacetate in ethanol, add thiourea.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting crude product is then purified by recrystallization or column chromatography to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Diazotization and Bromination

The amino group at the 2-position is converted to a bromo group via a Sandmeyer-type reaction.

-

Materials: Ethyl 2-amino-4-methylthiazole-5-carboxylate, Hydrobromic acid (48%), Sodium nitrite, Copper(I) bromide.

-

Procedure:

-

Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate in an aqueous solution of hydrobromic acid.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution, allowing the temperature to rise to room temperature.

-

Heat the mixture to 60-70°C for 1-2 hours until nitrogen evolution ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-bromo-4-methylthiazole-5-carboxylate.

-

Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Materials: Ethyl 2-bromo-4-methylthiazole-5-carboxylate, Sodium hydroxide, Ethanol, Water, Hydrochloric acid.

-

Procedure:

-

Dissolve ethyl 2-bromo-4-methylthiazole-5-carboxylate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and acidify with hydrochloric acid to a pH of 2-3.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons (around 2.5 ppm) and a broad singlet for the carboxylic acid proton (variable, >10 ppm). |

| ¹³C NMR | Resonances for the methyl carbon, the carboxylic acid carbon, and the four carbons of the thiazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (222.06 g/mol ), with a characteristic isotopic pattern for bromine. |

| HPLC | A single major peak indicating the purity of the compound. The retention time will depend on the specific method used. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C=N and C-S stretches of the thiazole ring. |

High-Performance Liquid Chromatography (HPLC) Method

A general reverse-phase HPLC method for the analysis of this compound is outlined below. Method optimization may be required for specific applications.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Applications in Drug Development

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its utility stems from the ability to further functionalize the molecule at the bromine and carboxylic acid positions.

Precursor for Bioactive Molecules

This compound is a valuable starting material for the synthesis of derivatives with potential therapeutic applications, including:

-

Antimicrobial agents: The thiazole ring is a component of many antibacterial and antifungal drugs.[1]

-

Anticancer agents: Thiazole derivatives have been shown to exhibit potent anti-proliferative activity against various cancer cell lines.

-

Enzyme inhibitors: The scaffold can be elaborated to target specific enzymes involved in disease pathogenesis.

Role in Targeting Signaling Pathways

Recent research has highlighted the role of thiazole-containing compounds as inhibitors of key signaling pathways implicated in cancer and other diseases. One of the most important of these is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. Many thiazole derivatives have been developed as inhibitors of kinases within this pathway.

References

An In-depth Technical Guide to 2-Bromo-4-methylthiazole-5-carboxylic acid: Molecular Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 2-Bromo-4-methylthiazole-5-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document details its molecular structure, physicochemical properties, and plausible synthetic routes. Furthermore, it explores the potential biological significance of this class of compounds, supported by data on related molecules.

Molecular Structure and Physicochemical Properties

This compound (IUPAC name: 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid) is a substituted thiazole derivative with the molecular formula C₅H₄BrNO₂S.[1] The presence of a bromine atom, a methyl group, and a carboxylic acid function on the thiazole ring imparts specific chemical reactivity and potential for biological activity.

General Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrNO₂S | [1] |

| Molecular Weight | 222.06 g/mol | [1] |

| CAS Number | 40003-41-6 | [1] |

| Appearance | White to light yellow/orange powder/crystal | [2] |

| Melting Point | 153 °C (decomposes) | [2] |

| Solubility | Soluble in Methanol | [2] |

| XLogP3-AA | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Spectroscopic Data Interpretation (Hypothetical)

While specific spectra for this compound are not publicly available, a reasonable expectation of its spectroscopic data can be inferred from its structure and data for similar compounds.

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | - A singlet for the methyl protons (CH₃) around 2.4-2.7 ppm. - A broad singlet for the carboxylic acid proton (COOH) typically downfield (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Resonances for the five carbon atoms of the thiazole ring and the methyl and carboxyl groups. The carbon bearing the bromine atom would be expected at a characteristic chemical shift. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹. - C=N and C=C stretching vibrations from the thiazole ring in the 1600-1400 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a bromine atom. |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process, likely commencing with the construction of the substituted thiazole ring, followed by the introduction or modification of the functional groups. A plausible synthetic pathway is outlined below, based on established organic chemistry reactions for this class of compounds.

A potential synthetic workflow is visualized in the following diagram:

References

An In-Depth Technical Guide to 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides a validated experimental protocol for its synthesis, and explores its potential applications in drug discovery, with a focus on its anticancer activity.

Core Chemical and Physical Properties

2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid is a substituted thiazole derivative with the IUPAC name 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid .[1][2] It is a key intermediate in the synthesis of various biologically active molecules.[3] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrNO₂S | [1][2] |

| Molecular Weight | 222.06 g/mol | [1][2] |

| CAS Number | 40003-41-6 | [2] |

| Melting Point | 158 °C (decomposes) | [4] |

| Appearance | White to off-white solid | [5] |

| InChIKey | HMSQZHBSTZZNGI-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=C(C(=O)O)SC(Br)=N1 | [2] |

Experimental Protocol: Synthesis of 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid

The following is a detailed experimental protocol for the synthesis of 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid, adapted from published literature.[5] This multi-step synthesis involves the initial formation of an ethyl ester derivative, followed by bromination and subsequent hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

While the direct synthesis of the title compound starts from Ethyl 2-amino-4-methylthiazole-5-carboxylate, a common method for preparing similar 2-aminothiazole carboxylates involves the reaction of thiourea with an appropriate α-bromocarbonyl compound.[6]

Step 2: Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate[5]

-

Reaction Setup: In a suitable reaction vessel, dissolve Ethyl 2-amino-4-methylthiazole-5-carboxylate in hydrogen bromide.

-

Diazotization: Cool the solution in an ice bath and slowly add a solution of sodium nitrite. Maintain the temperature below 5 °C during the addition.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture with an appropriate reagent and extract the product with a suitable organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-bromo-4-methylthiazole-5-carboxylate as an off-white solid.

Step 3: Synthesis of 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid[5]

-

Hydrolysis: Dissolve the ethyl 2-bromo-4-methylthiazole-5-carboxylate obtained in the previous step in a mixture of tetrahydrofuran (THF) and an aqueous solution of sodium hydroxide.

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.

-

Work-up and Purification: Upon completion, acidify the reaction mixture with a suitable acid to precipitate the product. Filter the solid, wash with water, and dry to yield 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid as an off-white solid. The reported yield for this step is 70.82%.[5]

Biological Activity and Therapeutic Potential

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[3] Derivatives of 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid have been investigated for a range of biological activities, including antimicrobial and anticancer effects.

Anticancer Activity

Recent studies have demonstrated the in vitro anticancer potential of 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, have been determined and are summarized in Table 2.

| Cell Line | Cancer Type | IC50 (µM) | Activity |

| HepG2 | Liver Cancer | 15.2 | Significant cytotoxicity observed |

| MCF-7 | Breast Cancer | 12.8 | Effective against proliferation |

| HCT116 | Colon Cancer | 18.0 | Moderate anticancer activity |

Data sourced from Benchchem[7]

The observed cytotoxicity suggests that 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid may induce apoptosis in cancer cells, making it a promising candidate for further investigation in cancer drug development.[7]

While the precise signaling pathways affected by 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid have not been fully elucidated, its structural similarity to other thiazole-based anticancer agents suggests potential mechanisms of action. Many thiazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases. The workflow for investigating the mechanism of action of a novel anticancer compound is illustrated in the following diagram.

Caption: Workflow for Anticancer Drug Discovery.

Antimicrobial Potential

The thiazole nucleus is a core component of many antimicrobial agents, including the penicillin class of antibiotics. While there is no specific antimicrobial data available for 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid itself, numerous studies have highlighted the potent antimicrobial activity of its derivatives.[3][8] The general synthetic strategy often involves using the bromo-thiazole carboxylic acid as a starting material for further chemical modifications to generate a library of compounds for antimicrobial screening. These derivatives have shown activity against a range of bacterial and fungal pathogens.[8]

The logical relationship for the development of novel antimicrobial agents from a core scaffold like 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid is depicted in the diagram below.

Caption: Development of Antimicrobial Agents.

Conclusion

2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid is a versatile building block in medicinal chemistry with demonstrated potential as a precursor for novel therapeutic agents. Its confirmed in vitro anticancer activity warrants further investigation into its mechanism of action and efficacy in preclinical models. Furthermore, its utility as a scaffold for the development of new antimicrobial agents remains a promising area of research. This technical guide provides a foundational resource for scientists and researchers working with this compound and in the broader field of drug discovery.

References

- 1. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid | C5H4BrNO2S | CID 2824058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | CAS 40003-41-6 [matrix-fine-chemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 40003-41-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. 2-bromo-5-chloro-1,3-thiazole-4-carboxylic Acid | 1027169-53-4 | Benchchem [benchchem.com]

- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

literature review on substituted thiazole carboxylic acids

An In-depth Technical Guide to Substituted Thiazole Carboxylic Acids: Synthesis, Biological Activities, and Therapeutic Potential

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a critical scaffold in medicinal chemistry.[1][2][3] Its derivatives are integral components of numerous natural products, such as vitamin B1 (thiamine), and a wide array of synthetic drugs.[4][5][6] The incorporation of a carboxylic acid moiety onto the thiazole ring enhances the molecule's functionality, providing a key site for interaction with biological targets and improving pharmacokinetic properties. Substituted thiazole carboxylic acids have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, making them a focal point for drug discovery and development professionals.[5][7][8] This guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds.

Synthesis of Substituted Thiazole Carboxylic Acids

The construction of the thiazole ring is a cornerstone of medicinal chemistry, with several established methods for its synthesis. The most prominent of these is the Hantzsch thiazole synthesis.

Key Synthetic Methodologies

-

Hantzsch Synthesis : This is the most widely recognized method for thiazole ring synthesis. It involves the cyclization reaction between an α-halocarbonyl compound and a thioamide or a related compound like thiourea or thiosemicarbazide.[4][9] This method is versatile, allowing for the introduction of various substituents on the thiazole ring.[9]

-

Cook-Heilbron Synthesis : This method produces 5-aminothiazoles through the reaction of an α-aminonitrile with reagents like carbon disulfide or isothiocyanates under mild conditions.[10]

-

Domino Alkylation-Cyclization : A reported synthesis of 2-aminothiazoles involves a domino reaction starting from substituted propargyl bromides and thiourea derivatives, often facilitated by microwave irradiation.[9]

-

From L-cysteine : A method has been developed for preparing thiazole-4-carboxylic acid using the readily available L-cysteine hydrochloride as a starting material, which undergoes condensation, esterification, oxidation, and hydrolysis.[11]

A general workflow for the synthesis of substituted thiazole carboxylic acids often involves the creation of a thiazole ester intermediate, followed by hydrolysis to yield the final carboxylic acid product.

Detailed Experimental Protocol: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

While not a thiazole, the following Hurd-Mori cyclization protocol for a related thiadiazole carboxylic acid provides an illustrative example of the detailed steps involved in heterocyclic synthesis, including reaction monitoring, extraction, and purification.

Stage 1: Hurd-Mori Cyclization

-

Suspend the dried ethyl acetoacetate semicarbazone (1.0 eq) in a solvent like dichloromethane or dioxane in a round-bottom flask.[12]

-

Cool the suspension in an ice bath with continuous stirring.[12]

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the cooled suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[12]

-

Once the reaction is complete, cool the mixture and carefully pour it into ice water to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.[12]

-

Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and then with brine.[12]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[12]

-

Purify the crude product by column chromatography on silica gel or by recrystallization.[12]

Stage 2: Hydrolysis

-

Dissolve the purified ethyl ester in a mixture of methanol or ethanol and an aqueous solution of a base like sodium hydroxide or lithium hydroxide.[12]

-

Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.[12]

-

After the reaction is complete, allow the mixture to cool to room temperature and remove the alcohol using a rotary evaporator.[12]

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid, which should cause the carboxylic acid to precipitate.[12]

-

Extract the aqueous mixture with ethyl acetate. Wash the combined organic extracts with brine.[12]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.[12]

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.[12]

Biological Activities and Therapeutic Applications

Derivatives of thiazole carboxylic acid have been investigated for a wide array of therapeutic applications due to their diverse biological activities. The thiazole nucleus is a key component in drugs with antibacterial, antifungal, anti-inflammatory, anticancer, and diuretic effects.[7]

Anticancer Activity

Substituted thiazole carboxylic acids have emerged as potent anticancer agents. A notable example is the design of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on the structure of the leukemia drug dasatinib.[13]

-

Dasatinib Analogs : In one study, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized. Compound 6d (N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide) showed high antiproliferative potency against human K563 leukemia cells, comparable to dasatinib.[13] However, its activity was significantly lower against mammary (MCF-7, MDA-MB 231) and colon (HT-29) carcinoma cells, highlighting that the pyrimidin-4-ylamino core of dasatinib is crucial for its broad-spectrum activity.[13]

The structure-activity relationship (SAR) is critical in optimizing the anticancer potency of these compounds. The presence and position of specific functional groups on the thiazole and associated phenyl rings can dramatically influence activity.

Antimicrobial and Antifungal Activity

The thiazole scaffold is a key feature in many antimicrobial agents.[7] Novel benzothiazole derivatives have shown significant antimicrobial activity, with the potency often attributed to substitutions on an associated phenyl ring, such as hydroxy and nitro groups.[7] Thiazole-based compounds have also been evaluated for their antifungal properties, with some demonstrating high activity against various fungal strains.[10]

Anti-inflammatory and Antioxidant Activity

Thiazole derivatives are present in non-steroidal anti-inflammatory drugs like Meloxicam.[4][6] Researchers have synthesized and evaluated thiazole-carboxamide derivatives as potent antioxidant agents.[1] DFT studies have provided insights into their free radical scavenging potential, linking their electronic characteristics to their structural motifs.[1]

Quantitative Data Summary

The biological evaluation of substituted thiazole carboxylic acids has generated significant quantitative data, allowing for direct comparison of compound efficacy.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Dasatinib Analog 6d | K563 (Leukemia) | IC₅₀ | Comparable to Dasatinib (<1 µM) | [13] |

| Dasatinib Analog 6d | MCF-7 (Breast) | IC₅₀ | 20.2 µM | [13] |

| Dasatinib Analog 6d | HT-29 (Colon) | IC₅₀ | 21.6 µM | [13] |

| Indole-linked Thiazole 21 | Various Cancer Lines | Cytotoxicity | Promising anticancer potential | [7] |

| SGLT2 Inhibitor 129a | SGLT2 | IC₅₀ | 0.720 nM |[7] |

Table 2: Antimalarial and Anticonvulsant Activity

| Compound | Target/Model | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Thiazole-derived amino acid 3f | Plasmodium falciparum | IC₅₀ | 3.45 µM | |

| Thiazole-derived amino acid 3g | Plasmodium falciparum | IC₅₀ | 4.89 µM |

| Pyridazinone-thiazole hybrid 6 | Picrotoxin-induced convulsion | ED₅₀ | 24.38 mg/kg |[7] |

Conclusion

Substituted thiazole carboxylic acids represent a versatile and highly valuable scaffold in modern drug discovery. The relative ease of synthesis, particularly through the Hantzsch reaction, allows for the creation of diverse chemical libraries. These compounds exhibit a wide range of potent biological activities, with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory agents. Future research will likely focus on refining structure-activity relationships, optimizing drug-like properties, and exploring novel therapeutic targets to fully harness the potential of this important class of molecules.

References

- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ijrpr.com [ijrpr.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiazole Nucleus: A Keystone in Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the landscape of organic synthesis and medicinal chemistry. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the reactivity of the thiazole structure, offering detailed experimental protocols, quantitative data for key transformations, and visual representations of reaction mechanisms and biological pathways to empower researchers in their synthetic and drug development endeavors.

Core Reactivity of the Thiazole Ring

The reactivity of the thiazole ring is governed by the interplay of the electronegative nitrogen atom and the polarizable sulfur atom, which results in a distinct electron distribution. The C2 position is the most electron-deficient and acidic, making it susceptible to deprotonation and nucleophilic attack. Conversely, the C5 position is the most electron-rich, rendering it the primary site for electrophilic substitution. The C4 position exhibits intermediate reactivity.

Electrophilic Aromatic Substitution

Electrophilic substitution on the thiazole ring predominantly occurs at the C5 position. The presence of electron-donating groups on the ring can further activate this position and, in some cases, direct substitution to the C4 position.

Table 1: Quantitative Data for Electrophilic Substitution Reactions on Thiazole Derivatives

| Electrophile/Reagent | Substrate | Position of Substitution | Reaction Conditions | Yield (%) | Reference |

| Br₂ | 2-Methylthiazole | C5 | Acetic acid, room temperature | 85 | |

| HNO₃/H₂SO₄ | Thiazole | C5 | 0 °C to room temperature | 70 | |

| Ac₂O/SnCl₄ | 2-Phenylthiazole | C5 | Dichloromethane, 0 °C | 90 | |

| NBS | 2-Aminothiazole | C5 | Acetonitrile, room temperature | 95 |

-

Materials: 2-Methylthiazole (1.0 g, 10.1 mmol), Acetic Acid (20 mL), Bromine (0.52 mL, 10.1 mmol).

-

Procedure: Dissolve 2-methylthiazole in glacial acetic acid in a 50 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise over 15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into 100 mL of ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-bromo-2-methylthiazole.

Caption: Mechanism of Electrophilic Bromination of 2-Methylthiazole.

Nucleophilic Aromatic Substitution

Nucleophilic substitution is most favorable at the C2 position, especially when a good leaving group, such as a halogen, is present. The electron-withdrawing nature of the nitrogen atom facilitates the attack of nucleophiles at this position.

Table 2: Quantitative Data for Nucleophilic Substitution Reactions on 2-Halothiazoles

| Nucleophile | Substrate | Reaction Conditions | Yield (%) | Reference |

| Piperidine | 2-Chlorothiazole | Neat, 100 °C | 92 | |

| Sodium methoxide | 2-Bromothiazole | Methanol, reflux | 88 | |

| Aniline | 2-Chlorothiazole | Ethanol, reflux | 75 | |

| Thiourea | 2-Bromothiazole | Ethanol, reflux | 80 |

-

Materials: 2-Chlorothiazole (1.2 g, 10 mmol), Piperidine (2.0 mL, 20 mmol).

-

Procedure: In a sealed tube, mix 2-chlorothiazole and piperidine.

-

Heat the mixture at 100 °C for 4 hours.

-

After cooling to room temperature, add 20 mL of water to the reaction mixture.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-(piperidin-1-yl)thiazole.

The Halogen's Edge: A Technical Guide to the Role of the Bromine Atom in Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of halogen atoms, particularly bromine, into molecular structures is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of bromine—its size, electronegativity, and ability to form specific non-covalent interactions—offer a powerful tool to modulate the biological activity of therapeutic agents. This in-depth technical guide explores the multifaceted role of the bromine atom in enhancing pharmacological profiles, from improving drug-target interactions to influencing metabolic pathways. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes, this document serves as a comprehensive resource for researchers and professionals in drug discovery and development.

The introduction of a bromine atom into a drug candidate can significantly alter its pharmacokinetic and pharmacodynamic properties. Advantages of "bromination" include the potential for increased therapeutic activity, beneficial effects on drug metabolism, and an extended duration of action.[1][2] A key mechanism underlying these improvements is the formation of halogen bonds, a specific type of non-covalent interaction between the electrophilic region of the bromine atom (the σ-hole) and a nucleophilic partner on a biological target.[1][2] This guide will delve into the principles of halogen bonding and provide concrete examples of its impact on binding affinity.

Furthermore, this document will present a curated collection of quantitative data from various studies, showcasing the enhanced biological activity of brominated compounds compared to their non-brominated counterparts. These findings will be contextualized with detailed experimental protocols, offering practical insights for laboratory research. Finally, complex biological information, including signaling pathways and experimental workflows, will be elucidated through clear and concise diagrams generated using the Graphviz DOT language.

The Physicochemical Impact of Bromine Substitution

The substitution of a hydrogen atom with a bromine atom imparts several key changes to the physicochemical properties of a molecule, which in turn can have a profound impact on its biological activity.

-

Size and Lipophilicity: Bromine is larger than hydrogen, chlorine, and fluorine, which can lead to beneficial steric interactions within a binding pocket. Its introduction also generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3][4]

-

Electronegativity and Polarity: Bromine is more electronegative than hydrogen and carbon, leading to a polarization of the carbon-bromine bond. This can influence the overall electronic distribution of the molecule, affecting its interactions with polar residues in a protein.

-

Halogen Bonding: Perhaps the most significant contribution of bromine to biological activity is its ability to act as a halogen bond donor. The anisotropic distribution of electron density around the bromine atom creates a region of positive electrostatic potential, known as a σ-hole, opposite the C-Br bond.[2] This σ-hole can interact favorably with electron-rich atoms like oxygen, nitrogen, and sulfur, which are common in the backbones and side chains of proteins.[5] These halogen bonds are highly directional and can significantly contribute to the binding affinity and selectivity of a ligand.[5][6]

Quantitative Analysis of Bromine's Influence on Biological Activity

The following tables summarize quantitative data from various studies, directly comparing the biological activity of brominated compounds with their non-brominated analogs. This data provides compelling evidence for the strategic use of bromine in drug design.

Table 1: Anticancer Activity of Brominated Chalcones and their Derivatives

| Compound | Non-Brominated Analog IC50 (µM) | Brominated Analog IC50 (µM) | Cancer Cell Line | Reference |

| Chalcone Derivative 15 | > 10 (Estimated) | 3.57 - 5.61 | Gastric Cancer | [7] |

| Fluorinated Chalcone | Not Specified | 18.67 | Human Pancreatic BxPC-3 | [7] |

| Fluorinated Chalcone | Not Specified | 26.43 | Human Breast BT-20 | [7] |

| Coumaryl-Chalcone Derivative 19 | Not Specified | 70.90 | A-549 (Lung) | [8] |

| Vanillin-based Chalcone 9 | Not Specified | 6.85 | HCT-116 (Colon) | [8] |

Table 2: Anticancer Activity of Brominated Quinolines

| Compound | Precursor/Analog IC50 (µM) | Brominated Derivative IC50 (µM) | Cancer Cell Line | Reference |

| Methoxyquinoline Derivative 11 | Not Specified | 15.4 - 26.4 | C6, HeLa, HT29 | [9] |

| 6,8-dibromo-5-nitroquinoline (17) | > 100 (6,8-dibromoquinoline) | 24.1 - 50.0 | C6, HeLa, HT29 | [9] |

Table 3: Enzyme Inhibition by Brominated Compounds

| Compound Class | Non-Brominated Analog Ki (nM) | Brominated Analog Ki (nM) | Target Enzyme | Reference |

| Bromophenol Derivatives | Not Specified | 1.63 - 15.05 | Carbonic Anhydrase II | [3] |

| Bromophenol Derivatives | Not Specified | 0.13 - 14.74 | Acetylcholinesterase | [3] |

| 4-Bromo-benzenesulfonamides | Varies | Sub-nanomolar to low nanomolar (Kd) | Carbonic Anhydrase IX | [10] |

Table 4: Antimicrobial Activity of Brominated Compounds

| Compound | Non-Brominated Analog Activity | Brominated Analog Activity | Microbial Strain | Reference |

| N-bromine compounds | Lower Specific Bactericidal Activity | Higher Specific Bactericidal Activity (in absence of protein) | Escherichia coli, Staphylococcus aureus | [11] |

| Brominated Tyrosine Alkaloids | Not Applicable | ED50 of 22 µM (Fistularin-3) | Feline Leukemia Virus | [12] |

| Mololipids (Brominated) | Not Applicable | ED50 of 52.2 µM | HIV-1 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of brominated compounds.

Protocol 1: Synthesis of α-Bromoacetophenone Derivatives

This protocol describes a general method for the α-bromination of acetophenone derivatives, which are common intermediates in drug synthesis.[4]

Materials:

-

Acetophenone derivative (e.g., 4-chloroacetophenone)

-

Pyridine hydrobromide perbromide

-

Glacial acetic acid

-

50 mL round-bottom flask

-

Condensing tube

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) plate

-

Standard laboratory glassware for workup and purification

Procedure:

-

Combine the acetophenone derivative (1.0 equivalent), pyridine hydrobromide perbromide (1.1 equivalents), and glacial acetic acid in a 50 mL round-bottom flask equipped with a condensing tube.

-

Stir the reaction mixture at 90 °C.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice water and stir until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified α-bromoacetophenone derivative.

-

Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability and the cytotoxic effects of compounds.[13]

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Brominated test compound and non-brominated analog

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator (37 °C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the brominated test compound and its non-brominated analog in the complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours in a CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizing the Role of Bromine in Biological Systems

The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the biological activity of brominated compounds.

Signaling Pathways

Experimental Workflows

Logical Relationships

Metabolism of Brominated Compounds

The presence of a bromine atom can significantly influence the metabolic fate of a drug. While it can sometimes block metabolic pathways, leading to a longer half-life, it can also be a site for metabolic reactions.

Key metabolic transformations of brominated compounds include:

-

Oxidative Debromination: This process involves the replacement of a bromine atom with a hydroxyl group, often mediated by cytochrome P450 enzymes.[14][15]

-

Reductive Debromination: In this pathway, the bromine atom is removed and replaced by a hydrogen atom.[14][15]

-

Phase II Conjugation: Brominated compounds and their metabolites can undergo conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion.[14][15]

Understanding the metabolic pathways of brominated drug candidates is crucial for predicting their pharmacokinetic profiles and potential for drug-drug interactions.

Conclusion

The strategic incorporation of bromine into drug candidates is a well-established and powerful strategy in medicinal chemistry. The ability of bromine to form halogen bonds, modulate lipophilicity, and influence metabolic pathways provides a versatile toolkit for optimizing drug-target interactions and overall pharmacological profiles. The quantitative data presented in this guide unequivocally demonstrates the potential for bromine to enhance biological activity across a range of therapeutic areas, including oncology and infectious diseases. The provided experimental protocols offer a practical foundation for researchers to explore the synthesis and evaluation of novel brominated compounds. As our understanding of the nuanced roles of halogen bonding and other bromine-mediated interactions continues to grow, so too will the opportunities to design safer and more effective medicines. The continued exploration of brominated natural products, particularly from marine sources, will undoubtedly provide further inspiration and lead compounds for future drug discovery efforts. This technical guide serves as a valuable resource for harnessing the full potential of the bromine atom in the pursuit of innovative therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Do Halogen–Hydrogen Bond Donor Interactions Dominate the Favorable Contribution of Halogens to Ligand–Protein Binding? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism in the toxicokinetics and fate of brominated flame retardants--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Bromo-4-methylthiazole-5-carboxylic acid as a Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylthiazole-5-carboxylic acid is a valuable and versatile heterocyclic building block in medicinal chemistry and agrochemical research.[1] Its unique structure, featuring a reactive bromine atom and a carboxylic acid functional group on a thiazole core, provides a platform for the synthesis of a diverse range of complex molecules. The thiazole ring is a privileged scaffold in drug discovery, known to be a core component in numerous biologically active compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] The bromine atom at the 2-position serves as a versatile handle for carbon-carbon bond formation, particularly through palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 5-position is ideal for amide bond formation, allowing for the introduction of various substituents to modulate the biological profile of the resulting molecules.[1]

These application notes provide detailed protocols for key synthetic transformations using this compound and summarize the biological activities of representative derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 40003-41-6 | [1] |

| Molecular Formula | C₅H₄BrNO₂S | [1] |

| Molecular Weight | 222.06 g/mol | [1] |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Melting Point | 153 °C (decomposes) | [1] |

| Purity | ≥ 98% | [1] |

Key Applications in Synthesis

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to selectively functionalize the bromine and carboxylic acid groups.

Amide Bond Formation

The carboxylic acid moiety is readily converted to amides, which are prevalent in many pharmaceutical agents. This transformation allows for the introduction of a wide array of chemical diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituent is a key feature for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds with various aryl and heteroaryl partners. This is a powerful strategy for building molecular complexity.

Experimental Protocols

The following are generalized protocols for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a typical amide coupling reaction using a common coupling agent like HATU.

Materials:

-

This compound

-

Amine of choice (1.1 equivalents)

-

HATU (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Workflow for Amide Coupling:

Caption: Workflow for the synthesis of 2-Bromo-4-methylthiazole-5-carboxamide derivatives.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 2-position of the thiazole ring.

Materials:

-

This compound derivative (e.g., an ester or amide)

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine the this compound derivative (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-4-methylthiazole derivative.

Workflow for Suzuki-Miyaura Coupling:

References

The Versatility of 2-Bromo-4-methylthiazole-5-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-4-methylthiazole-5-carboxylic acid is a highly versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive bromine atom and a carboxylic acid handle, make it an ideal starting material for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents, with a focus on its application in the synthesis of kinase inhibitors for cancer therapy and xanthine oxidase inhibitors for the treatment of gout.

Application 1: Synthesis of Kinase Inhibitors - Dasatinib Analogues

2-Amino-thiazole-5-carboxamides are a well-established class of kinase inhibitors, with the most prominent example being Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The this compound scaffold serves as a key precursor for the synthesis of novel dasatinib analogues, allowing for the exploration of structure-activity relationships (SAR) to develop more potent and selective inhibitors.

Signaling Pathway of BCR-ABL and Src Kinases

Caption: Signaling pathways inhibited by Dasatinib analogues.

Quantitative Data: Antiproliferative Activity of Dasatinib Analogues

The following table summarizes the in vitro antiproliferative activity of a representative Dasatinib analogue synthesized from a 2-amino-thiazole-5-carboxylic acid derivative.[1]

| Compound | Cell Line | Cancer Type | IC50 (µM)[1] |

| 6d (N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide) | K562 | Chronic Myeloid Leukemia | Comparable to Dasatinib (<1 µM) |

| MCF-7 | Breast Cancer | 20.2 | |

| HT-29 | Colon Cancer | 21.6 | |

| MDA-MB-231 | Breast Cancer | Inactive | |

| Dasatinib | K562, MCF-7, HT-29, MDA-MB-231 | Various | < 1 |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid from this compound

This protocol describes a plausible two-step synthetic route involving a Buchwald-Hartwig amination followed by hydrolysis.

Step 1: Buchwald-Hartwig Amination

Caption: Workflow for the synthesis of the amino-thiazole intermediate.

-

Materials:

-

Ethyl 2-bromo-4-methylthiazole-5-carboxylate (1 eq)

-

Benzophenone imine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous toluene

-

-

Procedure:

-

To a dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu.

-

Add anhydrous toluene, followed by ethyl 2-bromo-4-methylthiazole-5-carboxylate and benzophenone imine.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(diphenylmethyleneamino)-4-methylthiazole-5-carboxylate.

-

Step 2: Hydrolysis

-

Materials:

-

Ethyl 2-(diphenylmethyleneamino)-4-methylthiazole-5-carboxylate (1 eq)

-

Aqueous Hydrochloric Acid (2 M)

-

-

Procedure:

-

Dissolve the product from Step 1 in a suitable solvent (e.g., THF).

-

Add 2 M aqueous HCl and stir the mixture at room temperature for 2-4 hours.

-

Neutralize the reaction mixture with a base (e.g., saturated aqueous NaHCO₃).

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Protocol 2: Amide Coupling to Synthesize Dasatinib Analogues

This protocol outlines the coupling of the synthesized amino-thiazole intermediate with a desired carboxylic acid.

-

Materials:

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate (1 eq)

-

Desired carboxylic acid (e.g., 2-(4-methylpiperazin-1-yl)acetic acid, 1.1 eq)

-

Coupling agent (e.g., HATU, 1.2 eq)

-

Base (e.g., DIPEA, 3 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF.

-

Add HATU and DIPEA and stir for 10 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the final amide product.

-

Application 2: Synthesis of Xanthine Oxidase Inhibitors

Thiazole derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to gout. This compound can be derivatized to produce effective xanthine oxidase inhibitors.

Xanthine Oxidase Pathway

Caption: The role of Xanthine Oxidase in uric acid production.

Quantitative Data: Xanthine Oxidase Inhibitory Activity

The following table presents the in vitro xanthine oxidase inhibitory activity of representative 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives.

| Compound | R group on Benzamide | IC50 (µM) |

| 5b | 4-Fluoro | 0.57 |

| 5c | 4-Chloro | 0.91 |

| Allopurinol (Standard) | - | 2.53 |

Experimental Protocol: Synthesis of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives

This protocol describes the synthesis starting from ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be obtained as described in Protocol 1.

Caption: Synthetic workflow for Xanthine Oxidase inhibitors.

-

Materials:

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate (1 eq)

-

Substituted benzoyl chloride (e.g., 4-fluorobenzoyl chloride, 1.1 eq)

-

Anhydrous pyridine

-

-

Procedure:

-

Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in anhydrous pyridine and cool the solution to 0-5 °C.

-

Slowly add the substituted benzoyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the ethyl 2-benzamido-4-methylthiazole-5-carboxylate intermediate.

-

For hydrolysis, dissolve the ester in a mixture of ethanol and aqueous NaOH and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain the final product.

-

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. The protocols and data presented herein demonstrate its utility in the synthesis of potent kinase inhibitors and xanthine oxidase inhibitors. The adaptable nature of this scaffold allows for extensive synthetic modifications, making it an important tool for the discovery and development of new therapeutic agents. Researchers are encouraged to explore the potential of this building block in developing novel compounds targeting a wide range of diseases.

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 2-Bromo-4-methylthiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the urgent development of novel antimicrobial agents with new mechanisms of action. Thiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The thiazole ring serves as a versatile scaffold for the synthesis of new therapeutic agents. This document provides detailed protocols for the synthesis of a novel series of potential antimicrobial compounds derived from 2-Bromo-4-methylthiazole-5-carboxylic acid. The synthetic strategy focuses on the derivatization of the carboxylic acid moiety to generate a library of amides and hydrazones, which are classes of compounds known to exhibit a wide range of biological activities.[4][5][6][7][8][9]

Synthesis Workflow

The overall synthetic strategy involves a two-step process starting from this compound. The first step is the synthesis of key intermediates: an amide library via direct coupling of the carboxylic acid with a panel of diverse amines, and a carbohydrazide intermediate. The second step for the hydrazone library involves the condensation of the carbohydrazide with a variety of substituted aldehydes to yield the final hydrazone derivatives.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amide Moieties Modulate the Antimicrobial Activities of Conjugated Oligoelectrolytes against Gram‐negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. vjs.ac.vn [vjs.ac.vn]

- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 2-Bromo-4-methylthiazole-5-carboxylic Acid Derivatives in Agrochemical Development

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the role of thiazole carboxylic acid derivatives, exemplified by the fungicide Thifluzamide, in modern agrochemical development. While 2-Bromo-4-methylthiazole-5-carboxylic acid is a versatile building block in the synthesis of bioactive molecules, this document focuses on a structurally related and commercially significant analogue, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, the key precursor for the fungicide Thifluzamide. This information is intended to guide researchers in the potential applications of thiazole-based compounds in the development of novel crop protection agents.

Introduction to Thiazole Carboxylic Acids in Agrochemicals

Thiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in the agrochemical industry due to their diverse biological activities. The thiazole ring serves as a crucial pharmacophore in a variety of fungicides, herbicides, and insecticides. This compound is recognized as a valuable intermediate for the synthesis of such agrochemicals.[1] Its structure allows for various chemical modifications to develop new active ingredients.

This document will focus on the fungicide Thifluzamide, a prominent example of a commercial agrochemical derived from a thiazole carboxylic acid core. Thifluzamide is a potent succinate dehydrogenase inhibitor (SDHI) used to control a range of fungal diseases in crops.

Thifluzamide: A Case Study

Thifluzamide is a systemic fungicide with protective and curative properties, effective against a variety of fungal pathogens, particularly those from the Rhizoctonia, Fusarium, and Sclerotinia species.[2]

Physicochemical Properties of Thifluzamide

| Property | Value |

| IUPAC Name | N-[2,6-dibromo-4-(trifluoromethoxy)phenyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |

| CAS Number | 130000-40-7 |

| Molecular Formula | C₁₃H₆Br₂F₆N₂O₂S |

| Molecular Weight | 528.06 g/mol |

| Melting Point | 177.9-178.6 °C |

| Water Solubility | 1.6 mg/L (20 °C) |

Fungicidal Spectrum and Efficacy

Thifluzamide is particularly effective for the control of sheath blight in rice, caused by Rhizoctonia solani. Field trials have demonstrated its significant impact on disease reduction and yield improvement.

| Crop | Target Pathogen | Application Rate (g a.i./ha) | Efficacy (% Disease Reduction) | Yield Increase (%) | Reference |

| Rice | Sheath Blight (Rhizoctonia solani) | 90 | 50.98 - 79.12 | 24.56 - 27.13 | [3][4] |

| Potato | Black Scurf (Rhizoctonia solani) | 2.5 ml/10 Kg tuber | - | - | [5] |

| Tomato | Early Blight (Alternaria solani) | 500 | - | - | [5] |

Synthesis of Thifluzamide